molecular formula C10H10O3S B12066128 Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Cat. No.: B12066128
M. Wt: 210.25 g/mol
InChI Key: SPGAPAAEDRZYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a thiophene derivative with a unique structure that includes a propargyl ether group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their aromatic and heterocyclic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the alkylation of a thiophene carboxylate derivative with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction mixture is stirred at room temperature, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated thiophene derivatives .

Scientific Research Applications

Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could involve the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to its thiophene core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

methyl 5-methyl-3-prop-2-ynoxythiophene-2-carboxylate

InChI

InChI=1S/C10H10O3S/c1-4-5-13-8-6-7(2)14-9(8)10(11)12-3/h1,6H,5H2,2-3H3

InChI Key

SPGAPAAEDRZYQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)OCC#C

Origin of Product

United States

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